molecular formula C12H10Cl2N2O B065661 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one CAS No. 173843-86-2

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one

Cat. No. B065661
CAS RN: 173843-86-2
M. Wt: 269.12 g/mol
InChI Key: YRIPMJIUOGUPRQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has been the subject of scientific research ever since.

Scientific Research Applications

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties similar to those of other psychoactive substances such as LSD and psilocybin. Studies have also investigated its potential use as a therapeutic agent for the treatment of depression, anxiety, and addiction.

Mechanism Of Action

The exact mechanism of action of 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to changes in the activity of certain brain regions, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain activity and neurotransmitter levels. It has also been reported to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotional state.

Advantages And Limitations For Lab Experiments

One advantage of using 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one in lab experiments is its relatively low toxicity compared to other psychoactive substances. It also has a shorter duration of action, making it easier to control and observe its effects. However, its use is limited by its legal status and the difficulty of obtaining it for research purposes.

Future Directions

There are several future directions for research on 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one. One area of interest is its potential therapeutic use in the treatment of mental health disorders. Further studies are needed to investigate its safety and efficacy in this context. Another direction for future research is the exploration of its effects on brain function and connectivity using advanced imaging techniques. Finally, more research is needed to understand the molecular and cellular mechanisms underlying its psychoactive effects.

Synthesis Methods

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one can be synthesized using a multi-step process involving the reaction of 4-methylbenzylamine with 4,5-dichloro-2-nitrobenzoic acid, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The final product is obtained after purification using chromatography techniques.

properties

IUPAC Name

4,5-dichloro-2-[(4-methylphenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-8-2-4-9(5-3-8)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIPMJIUOGUPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352501
Record name 4,5-Dichloro-2-[(4-methylphenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one

CAS RN

173843-86-2
Record name 4,5-Dichloro-2-[(4-methylphenyl)methyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173843-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-[(4-methylphenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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